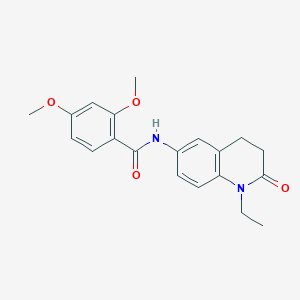

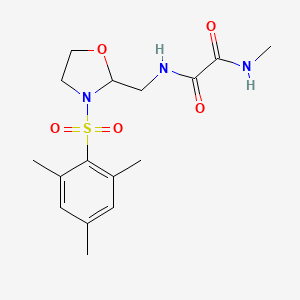

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is a chemical entity that appears to be a derivative of tetrahydroquinoline. Tetrahydroquinoline derivatives are known for their diverse biological activities and are of interest in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but its structure suggests it is a heterocyclic compound with potential pharmacological properties.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been explored in the provided papers. Paper describes the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones through an activated Pictet-Spengler reaction followed by oxidation. Paper reports the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides using different strategies, including the use of N-protected 2-(3-bromomethyl-1,4-dimethoxynaphth-2-yl)ethylamine. These methods could potentially be adapted for the synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by a four-membered nitrogen-containing ring fused to a benzene ring. The presence of substituents on the tetrahydroquinoline core, such as the ethyl and dimethoxybenzamide groups, would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide are not detailed in the provided papers, the general reactivity of tetrahydroquinoline derivatives can be inferred. These compounds may undergo various chemical transformations, including oxidation, reduction, and electrophilic substitution, depending on the functional groups present and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide would be influenced by its molecular structure. The presence of the dimethoxybenzamide moiety suggests potential for hydrogen bonding, which could affect solubility and melting point. The tetrahydroquinoline core may confer rigidity to the molecule, influencing its crystallinity and stability. The exact properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Development

A practical and scalable synthetic route for a compound structurally similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide, emphasizing the avoidance of unstable intermediates and the improvement of overall yield, highlights the importance of efficient synthesis methods in drug development (Yoshida et al., 2014).

Metabolism and Transport Mechanisms

Investigations into the metabolism and transporter-mediated excretion of similar compounds reveal insights into how they are processed in the body, elucidating their renal and hepatic pathways (Umehara et al., 2009). Understanding these mechanisms is crucial for assessing drug safety and efficacy.

Therapeutic Potential and Drug Development

Research on related molecules assessing their cellular proliferation in tumors through PET imaging indicates potential applications in evaluating solid tumor proliferative status, with implications for cancer diagnosis and therapy assessment (Dehdashti et al., 2013).

Binding Affinity and Receptor Interaction

Studies on compounds with similar structures, focusing on their binding affinity to receptors, such as the sigma-2 receptor, provide valuable information for drug design, targeting specific cellular pathways or receptors for therapeutic benefit (Xu et al., 2005).

Chemical Modification and Derivatization

Research demonstrating the modification of similar molecules, such as Rh(III)-catalyzed oxidative olefination, showcases the versatility of these compounds as chemical scaffolds, allowing for the creation of diverse derivatives with potentially varying biological activities (Rakshit et al., 2011).

properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-22-17-9-6-14(11-13(17)5-10-19(22)23)21-20(24)16-8-7-15(25-2)12-18(16)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTGWUJBBJKZBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2519012.png)

![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2519013.png)

![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/no-structure.png)

![Ethyl 4-({[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2519023.png)

![3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2519026.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519027.png)

![Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate](/img/structure/B2519031.png)